REACTION_CXSMILES
|
COC1C=C(OC)C=CC=1C[N:6]1[C:9](=[O:10])[CH2:8][CH:7]1[C:11]([O:13][CH2:14][CH3:15])=[O:12].S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].P([O-])([O-])(O)=O.[Na+].[Na+].O>C(#N)C>[O:10]=[C:9]1[NH:6][CH:7]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:8]1 |f:1.2.3,4.5.6|
|
Name
|
ethyl 1-(2,4-dimethoxybenzyl)-4-oxo-2-azetidine-carboxylate
|
Quantity
|
20.5 mmol
|
Type
|
reactant
|
Smiles
|
COC1=C(CN2C(CC2=O)C(=O)OCC)C=CC(=C1)OC
|
Name
|
|
Quantity
|
41 mmol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
|
Name
|
disodium hydrogenphosphate
|
Quantity
|
82 mmol
|
Type
|
reactant
|
Smiles
|
P(=O)(O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
the aqueous phase is shaken with 100 ml
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The biphase reaction mixture
|
Type
|
CUSTOM
|
Details
|
is separated
|
Type
|
EXTRACTION
|
Details
|
of benzene and the combined organic phase is extracted with three 30-ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated
|
Type
|
ADDITION
|
Details
|
, benzene followed by a 99:1 mixture of benzene and acetone)
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CC(N1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |